

# Biological Activity Screening of Novel Pyrazole Carbonitrile Compounds: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-Amino-5-(methylthio)-1*H*-pyrazole-4-carbonitrile

**Cat. No.:** B1269277

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Pyrazole carbonitrile derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their versatile scaffold allows for diverse substitutions, leading to potent agents with potential applications in oncology, infectious diseases, and enzyme inhibition. This technical guide provides an in-depth overview of the biological activity screening of novel pyrazole carbonitrile compounds, focusing on their synthesis, detailed experimental protocols for various screening assays, and the signaling pathways they modulate. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

## Synthesis of Pyrazole Carbonitrile Derivatives

The synthesis of pyrazole carbonitrile derivatives often involves multicomponent reactions, providing an efficient and atom-economical approach to this scaffold. A common method is a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[1][2]

## General Synthetic Protocol:

A typical synthesis involves the reaction of an appropriate aldehyde, malononitrile, and phenylhydrazine in the presence of a suitable catalyst and solvent. For instance, a mixture of phenylhydrazine, a benzaldehyde derivative, and malononitrile can be stirred in a water/ethanol solvent at a specific temperature in the presence of a catalyst like LDH@PTRMS@DCMBA@CuI nanoparticles. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is separated, and the product is isolated and purified, often through recrystallization from a solvent like ethanol.<sup>[3]</sup> The structure of the synthesized compounds is then confirmed using spectroscopic techniques such as FT-IR, <sup>1</sup>H NMR, and <sup>13</sup>C NMR.<sup>[1][2]</sup>

## Anticancer Activity Screening

The anticancer potential of novel pyrazole carbonitrile compounds is a primary focus of research. The most common *in vitro* method to assess cytotoxicity is the MTT assay.

### Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

**Principle:** This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.<sup>[4][5]</sup>

**Procedure:**<sup>[4][6][7]</sup>

- **Cell Seeding:** Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO<sub>2</sub>).
- **Compound Treatment:** Prepare serial dilutions of the pyrazole carbonitrile compounds in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Treat the cells with various concentrations of the compounds and include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

- Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.[\[4\]](#)

## Quantitative Data: Anticancer Activity of Pyrazole Carbonitrile Derivatives

| Compound                                                   | Cancer Cell Line | IC50 (μM)     | Reference |
|------------------------------------------------------------|------------------|---------------|-----------|
| Series 1 (Pyrazole-Indole Hybrids)                         |                  |               |           |
| 7a                                                         | HepG2            | 6.1 ± 1.9     | [8]       |
| 7b                                                         | HepG2            | 7.9 ± 1.9     | [8]       |
| Series 2 (Pyrazole Derivatives)                            |                  |               |           |
| 2                                                          | A549             | -             | [6]       |
| Series 3 (Pyrazolyl-thiourea Derivatives)                  |                  |               |           |
| Vla                                                        | Human cell lines | 1.28          | [9]       |
| Vle                                                        | Human cell lines | 0.94          | [9]       |
| Series 4 (Pyrazole-Thiophene Hybrids)                      |                  |               |           |
| 2                                                          | MCF-7            | 16.25 (μg/mL) | [10]      |
| 14                                                         | MCF-7            | 16.33 (μg/mL) | [10]      |
| Series 5<br>(Aminopyrimidinyl Pyrazole Analogs)            |                  |               |           |
| 15                                                         | -                | -             | [11]      |
| Series 6 (1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines) |                  |               |           |
| 4                                                          | HepG2 & MCF-7    | -             | [12]      |
| 7                                                          | HepG2 & MCF-7    | -             | [12]      |
| 10                                                         | HepG2 & MCF-7    | -             | [12]      |

|    |               |   |                      |
|----|---------------|---|----------------------|
| 5  | HepG2 & MCF-7 | - | <a href="#">[12]</a> |
| 6  | HepG2 & MCF-7 | - | <a href="#">[12]</a> |
| 11 | HepG2 & MCF-7 | - | <a href="#">[12]</a> |

## Antimicrobial Activity Screening

Pyrazole carbonitrile derivatives have also shown significant promise as antimicrobial agents. The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.

### Experimental Protocol: Agar Well Diffusion Assay

**Principle:** This method assesses the ability of a compound to inhibit the growth of a microorganism. The compound diffuses from a well through a solid agar medium inoculated with the test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Procedure:[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- **Media Preparation:** Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and sterilize it. Pour the molten agar into sterile Petri dishes and allow it to solidify.
- **Inoculation:** Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Klebsiella pneumoniae*). Spread the inoculum uniformly over the surface of the agar plate.
- **Well Preparation:** Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.
- **Compound Application:** Prepare solutions of the pyrazole carbonitrile compounds in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 100 µg/mL). Add a fixed volume of the compound solution into each well. A solvent control and a standard antibiotic (e.g., Ampicillin) are also included.
- **Incubation:** Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.

- Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

## Quantitative Data: Antimicrobial Activity of Pyrazole Carbonitrile Derivatives

| Compound/Series    | Microorganism              | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
|--------------------|----------------------------|---------------------------------------|-----------|
| [III]a-e           | Staphylococcus aureus (G+) | -                                     | [13]      |
| [III]a-e           | Klebsiella pneumoniae (G-) | -                                     | [13]      |
| Chloro derivatives | S. aureus, C. albicans     | > 10 mm                               | [15]      |

## Enzyme Inhibition Screening

Many pyrazole carbonitrile compounds exert their biological effects by inhibiting specific enzymes that are crucial for disease progression. Various in vitro assays are used to determine the inhibitory potential of these compounds against different enzymes.

## Experimental Protocol: Carbonic Anhydrase (CA) Inhibition Assay

**Principle:** The inhibitory activity against carbonic anhydrase is determined spectrophotometrically by measuring the enzyme-catalyzed hydration of CO<sub>2</sub>.

**Procedure:** [18][19][20][21][22]

- Reaction Mixture:** The assay is performed in a tris-base buffer (pH 7.4) containing ZnCl<sub>2</sub>.
- Incubation:** The enzyme solution is incubated with the test compound (dissolved in a suitable solvent like DMSO) for a specific time at a controlled temperature (e.g., 10 minutes at 25°C).
- Substrate Addition:** The reaction is initiated by adding the substrate (e.g., p-nitrophenyl acetate).

- Measurement: The rate of the catalyzed reaction is monitored by measuring the change in absorbance at a specific wavelength.
- Data Analysis: The inhibitory activity is expressed as the concentration of the compound required to inhibit the enzyme activity by 50% (IC<sub>50</sub> or Ki).

## Quantitative Data: Carbonic Anhydrase Inhibition by Pyrazole Derivatives

| Compound                                    | CA Isoform | Ki (nM)                           | Reference            |
|---------------------------------------------|------------|-----------------------------------|----------------------|
| <b>Pyrazolo[4,3-c]pyridine Sulfonamides</b> |            |                                   |                      |
| 1f                                          | hCA I      | 58.8                              | <a href="#">[22]</a> |
| 1g                                          | hCA I      | 66.8                              | <a href="#">[22]</a> |
| 1k                                          | hCA I      | 88.3                              | <a href="#">[22]</a> |
| 1k                                          | hCA II     | 5.6                               | <a href="#">[22]</a> |
| 1f                                          | hCA II     | 6.6                               | <a href="#">[22]</a> |
| <b>1,3,5-trisubstituted-pyrazolines</b>     |            |                                   |                      |
| 13                                          | hCA I      | 316.7 ± 9.6                       | <a href="#">[20]</a> |
| 14                                          | hCA I      | -                                 | <a href="#">[20]</a> |
| 13                                          | hCA II     | 412.5 ± 115.4                     | <a href="#">[20]</a> |
| 14                                          | hCA II     | -                                 | <a href="#">[20]</a> |
| <b>Pyrazole-based benzene sulfonamides</b>  |            |                                   |                      |
| 4j                                          | hCAII      | IC <sub>50</sub> = 0.39 ± 0.05 μM | <a href="#">[18]</a> |
| 4j                                          | hCAIX      | IC <sub>50</sub> = 0.15 ± 0.07 μM | <a href="#">[18]</a> |
| 4j                                          | hCAXII     | IC <sub>50</sub> = 0.28 ± 0.05 μM | <a href="#">[18]</a> |

## Experimental Protocol: Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

**Principle:** The inhibitory activity against CDK2 is often measured using a kinase assay kit that detects the amount of ATP remaining after the kinase reaction.

**Procedure:**[\[8\]](#)[\[9\]](#)[\[23\]](#)[\[24\]](#)

- **Reaction Setup:** The assay is typically performed in a 96-well plate. The reaction mixture includes the CDK2 enzyme, a substrate, and ATP.
- **Inhibitor Addition:** The pyrazole carbonitrile compounds are added at various concentrations.
- **Kinase Reaction:** The reaction is initiated and incubated at a specific temperature for a set time.
- **Detection:** A detection reagent (e.g., Kinase-Glo) is added, which produces a luminescent signal proportional to the amount of ATP present.
- **Measurement:** The luminescence is measured using a microplate reader.
- **Data Analysis:** The inhibitory activity is calculated based on the reduction in kinase activity and expressed as IC<sub>50</sub> values.

## Quantitative Data: CDK2 Inhibition by Pyrazole Derivatives

| Compound                                           | IC50 (μM)     | Reference |
|----------------------------------------------------|---------------|-----------|
| Pyrazolyl-thiourea Derivatives                     |               |           |
| V1a                                                | 1.28          | [9]       |
| V1e                                                | 0.94          | [9]       |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines          |               |           |
| 15                                                 | Ki = 0.005    | [11]      |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines    |               |           |
| 4                                                  | -             | [12]      |
| 7                                                  | -             | [12]      |
| 10                                                 | -             | [12]      |
| 5                                                  | -             | [12]      |
| 6                                                  | -             | [12]      |
| 11                                                 | -             | [12]      |
| Pyrazole and Pyrazolo[1,5-a]pyrimidine derivatives |               |           |
| 2d                                                 | -             | [24]      |
| 2g                                                 | -             | [24]      |
| 7d                                                 | 24.24 (HepG2) | [24]      |
| 10b                                                | 17.12 (HepG2) | [24]      |

## Experimental Protocol: EGFR and VEGFR-2 Kinase Inhibition Assay

Principle: The inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is determined using specific kinase

assay kits. These assays typically measure the phosphorylation of a substrate by the respective kinase.

Procedure:[8][10][25][26][27][28][29][30]

- Assay Setup: The assay is performed in a 96-well plate format.
- Reaction Components: The reaction mixture contains the respective kinase (EGFR or VEGFR-2), a specific substrate, and ATP.
- Inhibitor Addition: Pyrazole carbonitrile compounds are added at varying concentrations.
- Kinase Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Detection: The level of substrate phosphorylation is quantified, often using an ELISA-based method or a luminescence-based assay.
- Data Analysis: The IC<sub>50</sub> values are calculated to determine the potency of the compounds as EGFR or VEGFR-2 inhibitors.

## Quantitative Data: EGFR and VEGFR-2 Inhibition by Pyrazole Derivatives

| Compound                     | Target              | IC50 (µM)                     | Reference            |
|------------------------------|---------------------|-------------------------------|----------------------|
| Fused Pyrazole Derivatives   |                     |                               |                      |
| 3                            | EGFR                | 0.06                          | <a href="#">[25]</a> |
| 9                            | VEGFR-2             | 0.22                          | <a href="#">[25]</a> |
| 12                           | Dual EGFR/VEGFR-2   | -                             | <a href="#">[25]</a> |
| Pyrazole-Thiophene Hybrids   |                     |                               |                      |
| 2                            | Wild EGFR           | 16.25 (µg/mL)                 | <a href="#">[10]</a> |
| 14                           | Wild EGFR           | 16.33 (µg/mL)                 | <a href="#">[10]</a> |
| 2                            | Mutant (T790M) EGFR | 17.8 (µg/mL)                  | <a href="#">[10]</a> |
| 14                           | Mutant (T790M) EGFR | 16.6 (µg/mL)                  | <a href="#">[10]</a> |
| 8                            | VEGFR-2             | 35.85 (µg/mL)                 | <a href="#">[10]</a> |
| Pyrazolopyridine Derivatives |                     |                               |                      |
| 3f                           | Dual EGFR/VEGFR-2   | 0.066 (EGFR), 0.102 (VEGFR-2) | <a href="#">[27]</a> |
| Thiazolyl-pyrazolines        |                     |                               |                      |
| 10b                          | EGFR                | 0.0407                        | <a href="#">[29]</a> |
| 10d                          | EGFR                | 0.0325                        | <a href="#">[29]</a> |
| 10b                          | VEGFR-2             | 0.0784                        | <a href="#">[29]</a> |
| 10d                          | VEGFR-2             | 0.043                         | <a href="#">[29]</a> |

## Experimental Protocol: Phosphoinositide 3-kinase (PI3K) Inhibition Assay

Principle: PI3K activity is measured by quantifying the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2).

Procedure:[31][32][33][34]

- Reaction Setup: The assay is typically carried out in a 96-well plate.
- Reaction Components: The reaction mixture includes the PI3K enzyme, the substrate PIP2, and ATP.
- Inhibitor Addition: The pyrazole carbonitrile compounds are added at different concentrations.
- Kinase Reaction: The reaction is incubated to allow for the production of PIP3.
- Detection: The amount of PIP3 produced is quantified using various methods, such as ELISA or fluorescence-based probes that specifically bind to PIP3.
- Data Analysis: The IC50 values are determined to assess the inhibitory potency of the compounds.

## Signaling Pathways and Mechanisms of Action

The biological activities of pyrazole carbonitrile compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

### CDK/Rb Pathway Inhibition

Cyclin-dependent kinases (CDKs), particularly CDK2, play a crucial role in cell cycle progression.[35][36][37] Inhibition of CDK2 by pyrazole derivatives can lead to cell cycle arrest, typically at the G1/S phase, and induce apoptosis.[11][24]



[Click to download full resolution via product page](#)

Caption: Inhibition of the CDK/Rb pathway by a pyrazole compound.

## EGFR/VEGFR-2 Dual Inhibition Pathway

EGFR and VEGFR-2 are receptor tyrosine kinases that play critical roles in cancer cell proliferation, survival, and angiogenesis.<sup>[25][28]</sup> Dual inhibition of these receptors by pyrazole compounds can lead to a synergistic antitumor effect.

[Click to download full resolution via product page](#)

Caption: Dual inhibition of EGFR and VEGFR-2 signaling by a pyrazole compound.

## JAK/STAT Signaling Pathway Inhibition

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for mediating signals from cytokines and growth factors, which are involved in inflammation and cancer.<sup>[38][39][40][41][42]</sup> Pyrazole derivatives have been identified as potent inhibitors of JAKs.



[Click to download full resolution via product page](#)

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole compound.

## Conclusion

Novel pyrazole carbonitrile compounds represent a versatile and potent class of molecules with significant potential in drug discovery. Their broad range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, makes them attractive candidates for further development. This technical guide provides a comprehensive overview of the screening methodologies and known mechanisms of action for these compounds, serving as a valuable resource for researchers in the field. The detailed experimental protocols and visual representations of signaling pathways aim to facilitate the design and execution of future studies to unlock the full therapeutic potential of pyrazole carbonitrile derivatives.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 2. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe<sub>3</sub>O<sub>4</sub> Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [benchchem.com](https://benchchem.com) [benchchem.com]
- 5. [benchchem.com](https://benchchem.com) [benchchem.com]
- 6. [bds.berkeley.edu](https://bds.berkeley.edu) [bds.berkeley.edu]
- 7. [broadpharm.com](https://broadpharm.com) [broadpharm.com]
- 8. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and CDK2 inhibition profiling of novel pyrazolyl-thiourea derivatives as potential anti-inflammatory agents | Anaesthesia, Pain & Intensive Care [apicareonline.com]
- 10. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chemmethod.com [chemmethod.com]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 24. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]

- 30. [tandfonline.com](#) [tandfonline.com]
- 31. [thaiscience.info](#) [thaiscience.info]
- 32. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]
- 34. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. [mdpi.com](#) [mdpi.com]
- 36. [researchgate.net](#) [researchgate.net]
- 37. [researchgate.net](#) [researchgate.net]
- 38. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 39. [researchgate.net](#) [researchgate.net]
- 40. [researchgate.net](#) [researchgate.net]
- 41. [digitalcommons.chapman.edu](#) [digitalcommons.chapman.edu]
- 42. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Biological Activity Screening of Novel Pyrazole Carbonitrile Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269277#biological-activity-screening-of-novel-pyrazole-carbonitrile-compounds>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)